molecular formula C26H22N2O3S B2515342 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide CAS No. 850916-44-8

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide

Cat. No.: B2515342
CAS No.: 850916-44-8
M. Wt: 442.53
InChI Key: VIGIYPJIMZTDPI-ACCUITESSA-N
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide is a complex organic molecule featuring a benzodioxole ring, an indole moiety, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The benzodioxole and indole moieties are then linked through a sulfanyl ethyl chain using thiol-ene click chemistry.

    Formation of the Prop-2-enamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the benzodioxole and indole moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.

Medicine

The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest it could interact with multiple biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzodioxole and indole moieties may interact with aromatic residues in enzymes, affecting their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate multiple biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a benzodioxole ring, an indole moiety, and a prop-2-enamide group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGIYPJIMZTDPI-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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